3,4-Dimethoxybenzimidohydrazide
Description
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
N'-amino-3,4-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H13N3O2/c1-13-7-4-3-6(9(10)12-11)5-8(7)14-2/h3-5H,11H2,1-2H3,(H2,10,12) |
InChI Key |
ZIQGUXSQIQDBHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NN)N)OC |
Origin of Product |
United States |
Preparation Methods
Classical Hydrazinolysis of Methyl 3,4-Dimethoxybenzoate
The most widely reported method for synthesizing 3,4-dimethoxybenzimidohydrazide involves the hydrazinolysis of methyl 3,4-dimethoxybenzoate. This two-step protocol begins with the esterification of 3,4-dimethoxybenzoic acid (1 ) using methanol in the presence of sulfuric acid as a catalyst . The reaction proceeds under reflux conditions (65–70°C) for 6–8 hours, yielding methyl 3,4-dimethoxybenzoate (2 ) with a purity exceeding 95% after recrystallization from ethanol .
Subsequent hydrazinolysis is achieved by treating 2 with hydrazine hydrate (80–85% v/v) in ethanol at 60–65°C for 4–5 hours . The reaction mechanism involves nucleophilic acyl substitution, where hydrazine displaces the methoxy group to form the hydrazide derivative (3 ). Crude yields typically range from 78% to 85%, with purity enhanced to >98% via recrystallization from aqueous ethanol .
Key Reaction Parameters:
-
Molar Ratio: A 1:1.2 stoichiometry of ester to hydrazine hydrate optimizes yield while minimizing side reactions.
-
Solvent Choice: Ethanol balances reactivity and solubility; alternatives like methanol or isopropanol reduce reaction rates by 15–20% .
-
Temperature Control: Exceeding 70°C promotes hydrolysis to 3,4-dimethoxybenzoic acid, reducing yields by up to 30% .
Alternative Pathways via Benzimidamide Intermediates
Recent studies have explored the synthesis of this compound through benzimidamide intermediates. In one approach, 3,4-dimethoxybenzonitrile (4 ) undergoes partial hydrolysis using hydroxylamine hydrochloride in ethanol/water (3:1 v/v) at pH 8–9, yielding 3,4-dimethoxybenzimidamide (5 ) . Subsequent reaction with hydrazine hydrate at 50°C for 3 hours affords the target hydrazide (3 ) with a 72% isolated yield .
This method circumvents the need for esterification but requires stringent pH control during the hydrolysis step. Deviations below pH 7.5 lead to incomplete conversion, while alkaline conditions (pH >10) trigger over-hydrolysis to 3,4-dimethoxybenzoic acid .
Comparative Analysis of Routes:
| Parameter | Hydrazinolysis Route | Benzimidamide Route |
|---|---|---|
| Reaction Steps | 2 | 3 |
| Overall Yield | 78–85% | 65–72% |
| Purity (HPLC) | >98% | 95–97% |
| Scalability | High | Moderate |
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the hydrazinolysis step. Under optimized conditions (100 W, 120°C, 20 minutes), the reaction between methyl 3,4-dimethoxybenzoate and hydrazine hydrate in ethanol achieves 89% conversion . This method reduces reaction time by 75% compared to conventional heating but requires specialized equipment and precise temperature modulation to prevent decomposition.
Catalytic Enhancements and Green Chemistry Approaches
Efforts to improve sustainability have introduced biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. In a solvent-free system, the enzyme catalyzes the transesterification of 3,4-dimethoxybenzoic acid with ethyl carbazate, yielding this compound at 55°C with 68% conversion after 24 hours . While environmentally favorable, enzymatic routes currently lag in efficiency compared to traditional methods.
Analytical Characterization and Quality Control
Rigorous spectroscopic validation ensures the structural fidelity of this compound:
-
IR Spectroscopy: A sharp carbonyl stretch at 1660–1675 cm⁻¹ (C=O) and N-H bends at 3350–3370 cm⁻¹ confirm the hydrazide moiety .
-
¹H NMR (DMSO-d₆): δ 3.85 (s, 6H, OCH₃), δ 7.15–7.45 (m, 3H, aromatic), δ 9.85 (s, 1H, NH) .
Purified batches exhibit melting points of 182–184°C, with HPLC purity ≥98% (C18 column, acetonitrile/water 55:45) .
Industrial-Scale Production Considerations
Pilot-scale trials (10 kg batches) highlight the following operational challenges:
-
Hydrazine Handling: Safe storage and dosing systems are critical due to hydrazine’s toxicity and explosivity.
-
Waste Management: Neutralization of acidic byproducts requires 1.2 equivalents of sodium bicarbonate per mole of starting material.
-
Crystallization Optimization: Seeding with pure 3 at 40°C reduces crystal agglomeration, improving filtration rates by 40% .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxybenzimidohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Synthesis and Characterization
3,4-Dimethoxybenzimidohydrazide can be synthesized through various methods involving the reaction of 3,4-dimethoxybenzaldehyde with hydrazine derivatives. The characterization of synthesized compounds typically employs spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm their structures and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and evaluated for their antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Compounds exhibited significant antimicrobial effects, particularly against multidrug-resistant strains .
| Compound | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |
|---|---|---|
| 4a | 12 µg/mL | 10 µg/mL |
| 4h | 8 µg/mL | 5 µg/mL |
| 4i | 6 µg/mL | 7 µg/mL |
Anti-glycation Activity
The compound has been studied for its anti-glycation properties, which are crucial in managing diabetes-related complications. A study reported that certain hydrazone derivatives exhibited promising antiglycation activity with IC50 values lower than standard compounds like rutin . This suggests potential applications in developing therapeutic agents for diabetic patients.
In Vivo Studies
In vivo evaluations have been conducted to assess the safety and efficacy of selected derivatives. For example, compounds showing significant in vitro antimicrobial activity were further tested in animal models to evaluate their pharmacokinetics and toxicological profiles. Biochemical analyses indicated that these compounds did not exhibit significant toxicity at therapeutic doses .
Therapeutic Potential in Renal Protection
Some derivatives of this compound have shown protective effects against renal ischemia/reperfusion injury. They were found to reduce oxidative stress markers and improve kidney function parameters in experimental models . This positions them as potential candidates for treating renal diseases.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxybenzimidohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and proteins, affecting their function.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 3,4-Dimethoxybenzimidohydrazide and related compounds:
*Calculated based on formula C₁₁H₁₂N₄O₃.
Key Observations:
- Substituent Effects : Methoxy groups in this compound increase lipophilicity compared to hydroxylated analogs like 3,4-Dihydroxybenzhydrazide, which exhibit higher solubility in polar solvents due to hydrogen bonding .
Physicochemical Properties
*Estimated based on analogous compounds.
Key Observations:
- The methoxy groups in this compound reduce water solubility compared to hydroxylated analogs but improve stability against oxidation .
- The trimethoxy derivative (3,4,5-Trimethoxybenzohydrazide) exhibits lower melting points due to reduced crystallinity from steric effects .
Key Observations:
- Benzimidazole-containing hydrazides (e.g., this compound) are hypothesized to target DNA or enzymes due to planar aromatic systems .
- Hydrazones like (E)-N′-(3,4-Dimethoxybenzylidene)-4-methoxybenzohydrazide show receptor-specific activity, suggesting substituent positioning critically influences bioactivity .
Key Observations:
Biological Activity
3,4-Dimethoxybenzimidohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential anticancer activities. The findings are supported by relevant case studies and research data.
Chemical Structure and Synthesis
This compound is characterized by the presence of two methoxy groups attached to a benzene ring, linked to an imidohydrazide moiety. The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine derivatives under acidic conditions, yielding the target compound after purification.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of this compound and its derivatives against various bacterial and fungal strains. The following table summarizes key findings from recent research:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL | Antibacterial |
| Escherichia coli | 40 µg/mL | Antibacterial | |
| Candida albicans | 30 µg/mL | Antifungal | |
| Derivative with additional substitutions | Pseudomonas aeruginosa | 25 µg/mL | Antibacterial |
Research indicates that the presence of methoxy groups enhances the compound's ability to penetrate microbial cell walls, thereby increasing its efficacy against resistant strains .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various in vitro assays such as the DPPH radical scavenging method. Results indicate that the compound exhibits moderate to strong antioxidant activity, which is attributed to its ability to donate electrons and neutralize free radicals.
- DPPH Scavenging Activity : The compound demonstrated a scavenging percentage of approximately 64.7% at a concentration of 0.1 mg/mL when compared to ascorbic acid as a standard .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound derivatives. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that certain derivatives significantly reduced cell viability with IC50 values ranging from 20 µM to 50 µM .
- Mechanism of Action : Molecular docking studies suggested that these compounds may inhibit key enzymes involved in cancer cell metabolism, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized derivatives against multidrug-resistant strains. The results indicated that compounds with additional functional groups exhibited enhanced activity against E. coli and S. aureus, with some achieving MIC values lower than traditional antibiotics .
- In Vivo Testing : Further investigations included in vivo assessments where selected derivatives were tested on animal models for their therapeutic efficacy against infections caused by resistant bacteria. Biochemical analyses demonstrated significant reductions in bacterial load .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,4-Dimethoxybenzimidohydrazide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via Schiff base condensation, where 3,4-dimethoxybenzaldehyde reacts with hydrazine derivatives under acidic or basic conditions. Key parameters include solvent choice (e.g., ethanol or methanol), temperature control (reflux at 60–80°C), and stoichiometric ratios of reactants. Purity is enhanced via recrystallization using solvents like ethanol or ethyl acetate .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and NMR spectroscopy .
Q. How can spectroscopic techniques (NMR, FT-IR) be employed to characterize the structural integrity of this compound?
- NMR Analysis : Use - and -NMR to verify methoxy group positions (δ 3.8–4.0 ppm for OCH) and hydrazide protons (δ 9–10 ppm). Compare with computational predictions (e.g., DFT calculations) to resolve ambiguities .
- FT-IR : Confirm the presence of N–H stretches (3200–3300 cm) and C=O bonds (1640–1680 cm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Data Reconciliation : Systematically vary substituents (e.g., methoxy vs. nitro groups) to isolate structural contributors to activity. Use multivariate statistical analysis (e.g., PCA) to correlate structural features with bioassay outcomes .
- Case Study : Conflicting antifungal data may arise from assay conditions (e.g., pH, solvent). Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole) .
Q. How can computational methods (e.g., molecular docking, QSAR) predict the mechanism of action for this compound in enzyme inhibition?
- Docking Workflow : Model interactions with target enzymes (e.g., fungal cytochrome P450) using AutoDock Vina. Validate with experimental IC values and mutagenesis studies .
- QSAR Development : Train models using descriptors like LogP, molar refractivity, and H-bond acceptor counts. Cross-validate with leave-one-out methods to ensure robustness .
Q. What advanced crystallographic techniques are suitable for analyzing hydrogen-bonding networks in this compound crystals?
- X-ray Diffraction : Collect high-resolution data (≤ 1.0 Å) to resolve intermolecular interactions. Refine structures using SHELXL and visualize hydrogen bonds (e.g., N–H···O) with Mercury software .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) to explain packing efficiency and stability .
Methodological Challenges and Future Directions
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Process Optimization : Implement flow chemistry to enhance heat/mass transfer. Use catalysts (e.g., p-toluenesulfonic acid) to accelerate condensation kinetics .
- Scale-Up Risks : Monitor exothermic reactions with in-line IR spectroscopy to prevent decomposition .
Q. What are the limitations of current structure-activity relationship (SAR) studies, and how can they be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
